
Rocepafant
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rocepafant, also known as this compound, is a useful research compound. Its molecular formula is C26H23ClN6OS2 and its molecular weight is 535.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Thienopyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Rocepafant, also known as LAU8080, is a potent antagonist of the platelet-activating factor (PAF) receptor, which plays a critical role in various biological processes, including inflammation, thrombosis, and neuroprotection. This article delves into the biological activities of this compound, supported by case studies and relevant research findings.
This compound exerts its biological effects primarily through its action as a PAF receptor antagonist. The PAF receptor is involved in mediating several pathophysiological processes, including:
- Inflammation : PAF is a potent pro-inflammatory mediator that can enhance the recruitment and activation of leukocytes.
- Platelet Aggregation : By antagonizing PAF, this compound can inhibit platelet aggregation, which is crucial in preventing thrombus formation.
- Neuroprotection : Studies indicate that this compound can attenuate hypoxic-ischemic brain damage, particularly in neonatal models .
Pharmacological Profile
The pharmacological profile of this compound includes its binding affinity and inhibition potency against the PAF receptor. The following table summarizes key characteristics:
Parameter | Value |
---|---|
Molecular Weight | 535.08 g/mol |
Chemical Formula | C26H23ClN6OS2 |
CAS Number | 132579-32-9 |
IC50 (PAF receptor) | 0.74 nM |
Case Study: Efficacy in Disease Management
A notable clinical study involved ten patients with active disease treated with this compound (40 mg orally twice daily) over four weeks. The results indicated significant improvements in clinical indicators of disease activity during treatment, with a return to baseline values during the follow-up period. Importantly, no significant changes in laboratory variables or side effects were reported, suggesting a favorable safety profile and potential anti-inflammatory effects .
Research Findings
- Neuroprotective Effects : In animal models, this compound has demonstrated the ability to reduce brain damage following hypoxic-ischemic events. This suggests its potential utility in treating conditions such as neonatal hypoxia .
- Inhibition of Cytotoxicity : this compound has been shown to inhibit tumor necrosis factor-alpha (TNF-α)-mediated cytotoxicity in mouse L929 tumor cells, indicating its potential role in cancer therapy by modulating inflammatory responses .
- Inflammatory Response Modulation : The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in diseases characterized by excessive inflammation.
特性
CAS番号 |
132418-36-1 |
---|---|
分子式 |
C26H23ClN6OS2 |
分子量 |
535.1 g/mol |
IUPAC名 |
9-(2-chlorophenyl)-N-(4-methoxyphenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide |
InChI |
InChI=1S/C26H23ClN6OS2/c1-15-30-31-22-13-28-24(18-5-3-4-6-20(18)27)23-19-11-12-32(14-21(19)36-25(23)33(15)22)26(35)29-16-7-9-17(34-2)10-8-16/h3-10H,11-14H2,1-2H3,(H,29,35) |
InChIキー |
WBGAFGNZNGJVNW-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)NC5=CC=C(C=C5)OC)C(=NC2)C6=CC=CC=C6Cl |
異性体SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=NC5=CC=C(C=C5)OC)S)C(=NC2)C6=CC=CC=C6Cl |
正規SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)NC5=CC=C(C=C5)OC)C(=NC2)C6=CC=CC=C6Cl |
Key on ui other cas no. |
132579-32-9 |
同義語 |
6-(2-chlorophenyl)-9-((4-methoxyphenyl)thiocarbamoyl)-1-methyl-7,8,9,10-tetrahydro-4H-pyrido(4',3'-4,5)thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine BN 50730 BN-50730 BN50730 LAU 8080 LAU-8080 LAU8080 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。